molecular formula C9H11BO2S B11901927 3-(Allylthio)-benzeneboronic acid CAS No. 915401-98-8

3-(Allylthio)-benzeneboronic acid

Cat. No.: B11901927
CAS No.: 915401-98-8
M. Wt: 194.06 g/mol
InChI Key: GBDGTVBVLHZGFE-UHFFFAOYSA-N
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Description

3-(Allylthio)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with an allylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylthio)-benzeneboronic acid typically involves the following steps:

    Formation of the Allylthio Group: This can be achieved by reacting an appropriate allyl halide with a thiol compound under basic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Allylthio)-benzeneboronic acid can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(Allylthio)-benzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Allylthio)-benzeneboronic acid depends on its application:

    Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity.

    Anticancer Activity: In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the allylthio group, making it less versatile in certain synthetic applications.

    3-(Methylthio)-benzeneboronic Acid: Similar structure but with a methylthio group instead of an allylthio group, which can affect its reactivity and applications.

Uniqueness

3-(Allylthio)-benzeneboronic acid is unique due to the presence of both the boronic acid and allylthio groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

CAS No.

915401-98-8

Molecular Formula

C9H11BO2S

Molecular Weight

194.06 g/mol

IUPAC Name

(3-prop-2-enylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H11BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2

InChI Key

GBDGTVBVLHZGFE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)SCC=C)(O)O

Origin of Product

United States

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